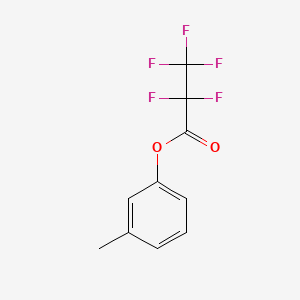
3-Methylphenyl pentafluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylphenyl pentafluoropropanoate is a chemical compound with the molecular formula C10H7F5O2. It is also known by other names such as 3-methylphenyl perfluoropropanoate and pentafluoropropionic acid 3-tolyl ester . This compound is characterized by the presence of a pentafluoropropanoate group attached to a 3-methylphenyl ring, making it a unique fluorinated ester.
Preparation Methods
The synthesis of 3-Methylphenyl pentafluoropropanoate typically involves the esterification of 3-methylphenol with pentafluoropropionic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Methylphenyl pentafluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the pentafluoropropanoate group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methylphenyl pentafluoropropanoate has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated esters on biological systems.
Medicine: Fluorinated compounds like this compound are explored for their potential use in drug development due to their unique properties and interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-Methylphenyl pentafluoropropanoate involves its interaction with molecular targets through its ester and fluorinated groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The fluorinated group imparts unique properties such as increased lipophilicity and metabolic stability, which can affect the compound’s interaction with enzymes and receptors .
Comparison with Similar Compounds
3-Methylphenyl pentafluoropropanoate can be compared with other fluorinated esters such as methyl pentafluoropropanoate and ethyl pentafluoropropanoate. These compounds share similar structural features but differ in the alkyl group attached to the ester. The presence of the 3-methylphenyl group in this compound makes it unique, providing distinct chemical and physical properties that can be advantageous in specific applications .
Similar Compounds
- Methyl pentafluoropropanoate
- Ethyl pentafluoropropanoate
- 3-Methylphenyl perfluoropropanoate
Properties
CAS No. |
24271-51-0 |
|---|---|
Molecular Formula |
C10H7F5O2 |
Molecular Weight |
254.15 g/mol |
IUPAC Name |
(3-methylphenyl) 2,2,3,3,3-pentafluoropropanoate |
InChI |
InChI=1S/C10H7F5O2/c1-6-3-2-4-7(5-6)17-8(16)9(11,12)10(13,14)15/h2-5H,1H3 |
InChI Key |
VCFKKISUOVMLFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















